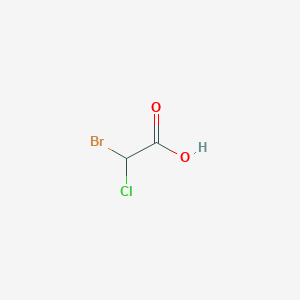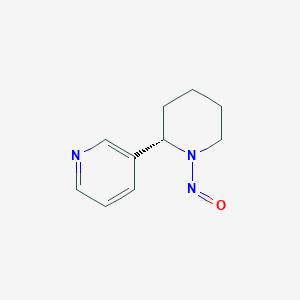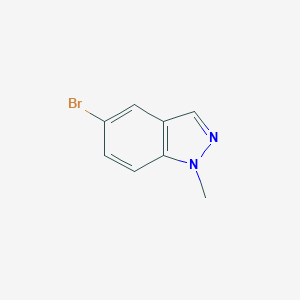
Bis(2-ethylhexyl) ether
Overview
Description
Bis(2-ethylhexyl) ether: is an organic compound with the molecular formula C16H34O . It is a colorless liquid that is used in various industrial applications. .
Mechanism of Action
Target of Action
Bis(2-ethylhexyl) ether, also known as 3,3-[Oxybis(methylene)]bis[heptane], is a chemical compound with the molecular formula C16H34O . .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to affect various molecular signals, including ppar-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Result of Action
Compounds with similar structures have been associated with various biological effects, including induction of cell proliferation and production of reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) ether can be synthesized through the Williamson Ether Synthesis . This method involves the reaction of an alkyl halide with an alkoxide. For this compound, the reaction typically involves 2-ethylhexanol and sodium ethoxide under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the etherification of 2-ethylhexanol using acidic catalysts. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) ether can undergo oxidation reactions to form various oxidation products.
Reduction: The compound is relatively stable and does not readily undergo reduction.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Nucleophiles such as sodium hydride can be used under anhydrous conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of and .
Substitution: Substitution reactions can yield various alkylated products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) ether is used as a solvent and plasticizer in various chemical processes. It is also employed in the synthesis of other organic compounds .
Biology and Medicine: In biological research, this compound is used as a solvent for the extraction of lipids and other hydrophobic compounds. It is also used in the formulation of certain pharmaceuticals .
Industry: The compound is widely used as a plasticizer in the production of flexible plastics, such as polyvinyl chloride (PVC). It is also used as a lubricant and anti-foaming agent in various industrial processes .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Bis(2-ethylhexyl) adipate
- Bis(2-ethylhexyl) terephthalate
Comparison:
- Bis(2-ethylhexyl) phthalate is a widely used plasticizer with similar applications but has been associated with health concerns.
- Bis(2-ethylhexyl) adipate is another plasticizer with a lower molecular weight and different physical properties.
- Bis(2-ethylhexyl) terephthalate is used as a plasticizer and has better thermal stability compared to bis(2-ethylhexyl) ether .
This compound is unique due to its high boiling point and low viscosity , making it suitable for specific industrial applications where these properties are advantageous .
Properties
IUPAC Name |
3-(2-ethylhexoxymethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCCCMIWRBJYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042035 | |
| Record name | Bis(2-ethylhexyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10143-60-9 | |
| Record name | Di(2-ethylhexyl)ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylhexyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 3,3'-[oxybis(methylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-ETHYLHEXYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/293357T1G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: During the hydrogenation of 2-ethylhexanal, what factors influence the formation of Bis(2-ethylhexyl) ether?
A1: Research indicates that the yield of this compound increases with a rise in reaction temperature during the hydrogenation of 2-ethylhexanal []. This suggests that higher temperatures favor the etherification side reaction. While the exact mechanism wasn't detailed in the provided research, it's plausible that elevated temperatures provide the activation energy required for the reaction between 2-ethylhexanol (an intermediate product of the hydrogenation) and 2-ethylhexanal, leading to the formation of this compound.
Q2: Does the presence of other substances impact the yield of this compound during 2-ethylhexanal hydrogenation?
A2: Yes, the research highlights the influence of certain substances on this compound formation []. Acids present in 2-ethylhexanal were found to promote the side reaction, potentially by catalyzing the etherification. Conversely, the addition of water was shown to suppress the formation of this compound, likely by driving the equilibrium of the reaction away from ether formation. This information can be crucial for optimizing reaction conditions to minimize byproduct formation during industrial processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B109458.png)

